molecular formula C14H20BNO4 B13999538 tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate

tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate

Cat. No.: B13999538
M. Wt: 277.13 g/mol
InChI Key: VXWDBUZYZPRJFD-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate: is a chemical compound with the molecular formula C14H20BNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborole with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in the development of boron-based catalysts and reagents .

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a useful tool in biochemical assays .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be developed into drugs for treating various diseases, including infections and cancer .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is mediated by the boron atom within the compound, which can form reversible covalent bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate stands out due to its specific tert-butyl and carbamate functional groups, which confer unique chemical and biological properties. These functional groups enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

tert-butyl N-[1-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)ethyl]carbamate

InChI

InChI=1S/C14H20BNO4/c1-9(16-13(17)19-14(2,3)4)12-10-7-5-6-8-11(10)15(18)20-12/h5-9,12,18H,1-4H3,(H,16,17)

InChI Key

VXWDBUZYZPRJFD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C(O1)C(C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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